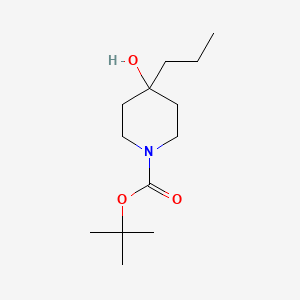![molecular formula C12H17ClN2 B13556713 [1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine](/img/structure/B13556713.png)
[1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine: is a chemical compound that belongs to the class of organic compounds known as substituted pyrrolidines. These compounds are characterized by a pyrrolidine ring substituted with various functional groups. The presence of a chlorophenyl group and a methyl group on the pyrrolidine ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine typically involves the reaction of 4-chlorobenzylamine with a suitable pyrrolidine derivative. One common method involves the reductive amination of 4-chlorobenzaldehyde with 3-methylpyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrrolidine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the chlorophenyl group, converting it to a phenyl group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Major Products Formed:
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the chlorophenyl group results in the formation of a phenyl-substituted pyrrolidine.
Substitution: Nucleophilic substitution at the chlorophenyl group can yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including its effects on neurotransmitter systems. It may act as a ligand for certain receptors, influencing neurological processes .
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders .
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of [1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting signal transduction and cellular responses .
Comparison with Similar Compounds
4-Chlorobenzylamine: A simpler compound with a similar chlorophenyl group but lacking the pyrrolidine ring.
3-Methylpyrrolidine: A compound with a similar pyrrolidine ring but without the chlorophenyl group.
Pyrrolopyrazine Derivatives: Compounds with a pyrrolidine ring fused to a pyrazine ring, exhibiting different biological activities.
Uniqueness: The uniqueness of [1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine lies in its combined structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C12H17ClN2 |
|---|---|
Molecular Weight |
224.73 g/mol |
IUPAC Name |
[1-(4-chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C12H17ClN2/c1-12(8-14)6-7-15(9-12)11-4-2-10(13)3-5-11/h2-5H,6-9,14H2,1H3 |
InChI Key |
LRSDICWFUKDASJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)C2=CC=C(C=C2)Cl)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



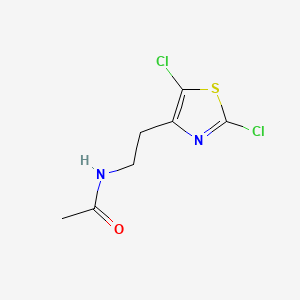
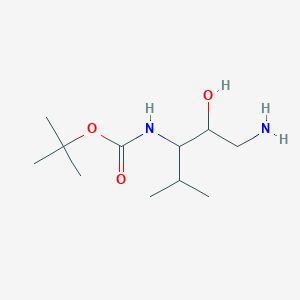

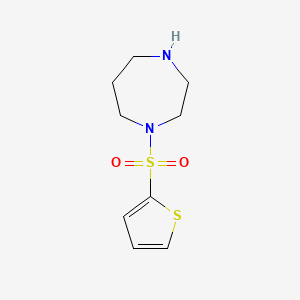
![{2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine](/img/structure/B13556685.png)
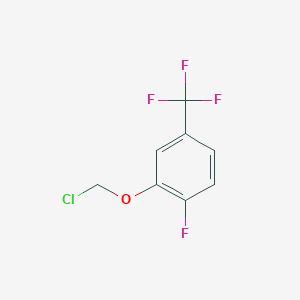
![3-[3-(difluoromethyl)phenyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13556699.png)





